
2,2'-(Propane-1,1-diyl)bis(4,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol), also known as tetramethylbisphenol A, is an organic compound with the molecular formula C19H24O2. It is a derivative of bisphenol A, where the phenol groups are substituted with methyl groups. This compound is known for its use in the production of polymers and resins due to its stability and structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the condensation reaction of 2,6-dimethylphenol with acetone in the presence of an acid catalyst. The reaction is carried out at a temperature range of 20°C to 60°C. The reaction mixture is then treated with a hydrophobic solvent to separate the product, which is subsequently purified by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels to maintain the reaction environment. The final product is obtained through crystallization and drying processes .
化学反応の分析
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
科学的研究の応用
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance plastics and coatings
作用機序
The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the action of natural hormones. This interaction can lead to changes in gene expression and cellular responses. The compound’s structural similarity to bisphenol A allows it to interfere with endocrine signaling pathways .
類似化合物との比較
Similar Compounds
Bisphenol A: A widely used industrial chemical with similar structural properties but without the methyl substitutions.
Tetramethylbisphenol F: Another derivative with different substitution patterns on the phenolic rings.
Bisphenol S: A sulfonated derivative with distinct chemical and physical properties
Uniqueness
2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its enhanced thermal stability and resistance to oxidation compared to bisphenol A. The methyl groups provide steric hindrance, reducing the compound’s reactivity and making it suitable for high-performance applications .
特性
CAS番号 |
3772-20-1 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC名 |
2-[1-(2-hydroxy-3,5-dimethylphenyl)propyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C19H24O2/c1-6-15(16-9-11(2)7-13(4)18(16)20)17-10-12(3)8-14(5)19(17)21/h7-10,15,20-21H,6H2,1-5H3 |
InChIキー |
ORXGGTMEDSCSGI-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=CC(=C1O)C)C)C2=CC(=CC(=C2O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
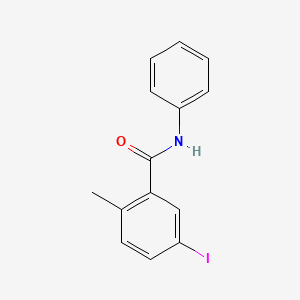
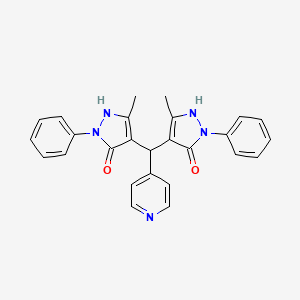
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)

![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)
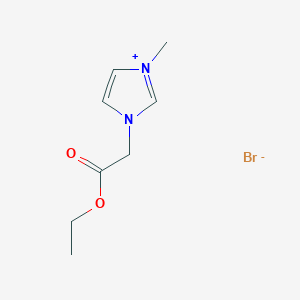
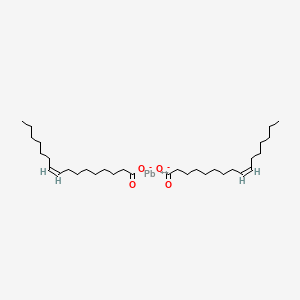

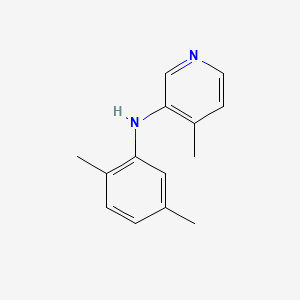
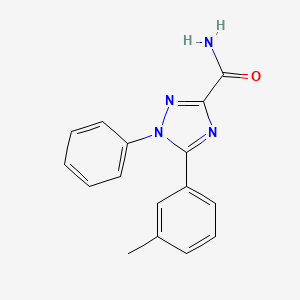
![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)


